3-(4-Chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
3-(4-Chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological activities and has been extensively studied for its potential therapeutic applications. The presence of the 4-chlorophenyl group enhances its chemical properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction temperature is maintained between 80-100°C .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Introduction of alkyl, aryl, or other functional groups on the phenyl ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play key roles in inflammation and cell signaling.
Pathways Involved: By inhibiting these enzymes, this compound can modulate the inflammatory response and affect cell proliferation and apoptosis pathways.
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Comparison: 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it more effective in certain biological assays compared to its analogues. The presence of the 4-chlorophenyl group enhances its binding affinity to molecular targets, leading to improved pharmacological activity .
Properties
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYMXAFNWJGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712442 |
Source
|
Record name | 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663946-08-5 |
Source
|
Record name | 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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